(S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride
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Description
(S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C9H19ClN4O3 and its molecular weight is 266.73. The purity is usually 95%.
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Mechanism of Action
Mode of Action
This compound acts as a substrate for these kallikreins and is hydrolyzed by trypsin . Trypsin is an enzyme that breaks down proteins in the digestive system, and its interaction with the compound can lead to various biochemical changes .
Biochemical Pathways
The compound’s interaction with kallikreins and trypsin affects the arginine metabolic pathway . Arginine metabolism involves multiple pathways initiated by arginase, nitric-oxide synthase, Arg:glycine amidinotransferase, and Arg decarboxylase. These pathways produce nitric oxide, polyamines, proline, glutamate, creatine, and agmatine, each having significant biological importance .
Result of Action
The hydrolysis of (S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride by trypsin and its interaction with kallikreins can lead to changes in the levels of various metabolites in the arginine pathway . These changes can have a range of molecular and cellular effects, depending on the specific context and environment.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is a solid at room temperature , which could affect its stability and efficacy. Furthermore, factors such as pH, presence of other molecules, and specific conditions within the body can also influence the compound’s action.
Properties
IUPAC Name |
methyl (2S)-2-acetamido-5-(diaminomethylideneamino)pentanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O3.ClH/c1-6(14)13-7(8(15)16-2)4-3-5-12-9(10)11;/h7H,3-5H2,1-2H3,(H,13,14)(H4,10,11,12);1H/t7-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUSXBMWQFBXLZ-FJXQXJEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1784-05-0 |
Source
|
Record name | L-Arginine, N2-acetyl-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1784-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.